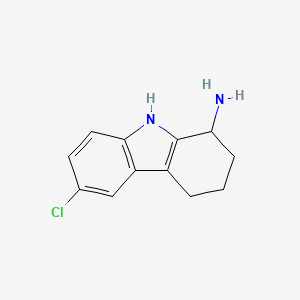

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Übersicht

Beschreibung

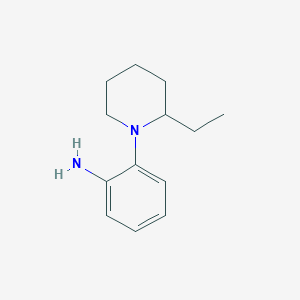

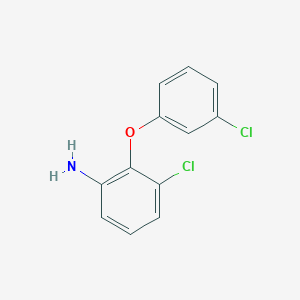

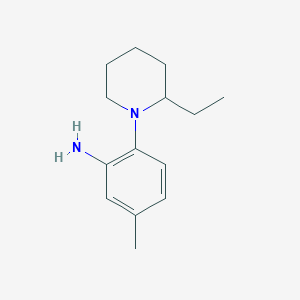

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound with the molecular formula C12H13ClN2 . It has an average mass of 220.698 Da and a monoisotopic mass of 220.076721 Da .

Synthesis Analysis

The synthesis of this compound involves the compound 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one . A reaction mixture of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, ammonium acetate, and sodium cyanoborohydride is dissolved in ethanol and stirred overnight at 60 °C .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13ClN2.ClH/c13-7-4-5-11-9 (6-7)8-2-1-3-10 (14)12 (8)15-11;/h4-6,10,15H,1-3,14H2;1H .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that this compound can be used as a precursor in the synthesis of other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 220.698 Da . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections, has been developed. This synthesis features a key asymmetric reductive amination step directed by chiral (phenyl)ethylamines, resulting in high disastereo facial selectivity (Boggs et al., 2007).

Catalysis in Organic Chemistry

Research on the Ir-catalyzed asymmetric direct reductive amination of 2,3,4,9-tetrahydro-1H-carbazol-1-ones demonstrated the positive effect of using a mixture of chiral and achiral ligands. This approach facilitates the one-pot synthesis of biologically active compounds in the (tetrahydro-1H-carbazol-1-yl)amine series (Lyubimov et al., 2015).

Diastereoselective Etherification/Amination

A study presented a rearomative diastereoselective etherification/amination reaction of 2,3,9,9a-tetrahydro-1H-carbazoles. This method allows the incorporation of alcohols or secondary amines, facilitating access to 4-substituted-2,3,4,9-tetrahydro-1H-carbazoles (Abualnaja et al., 2021).

Optical and Electronic Applications

The synthesis of carbazole-based diaza[6]helicenes showed the potential for application in fields like asymmetric synthesis and organic electronics. The study highlighted the utility of carbazole derivatives in developing chiral functionalized materials (Bucinskas et al., 2015).

Photophysical Studies

Comprehensive photophysical characterization of 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one and related compounds revealed their sensitivity to solvent polarity and potential use in studying intermolecular hydrogen bonding and electronic transitions (Ghosh et al., 2013).

Wirkmechanismus

Safety and Hazards

Biochemische Analyse

Biochemical Properties

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme SirT1, which is involved in the regulation of cellular processes such as aging and metabolism . The compound acts as an inhibitor of SirT1, leading to increased removal of abnormal proteins, such as the huntingtin protein, which is implicated in Huntington’s disease . This interaction highlights the potential therapeutic applications of this compound in treating neurodegenerative disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound has been shown to reduce the levels of abnormal huntingtin protein, thereby mitigating the toxic effects associated with Huntington’s disease . Additionally, this compound influences cell signaling pathways by modulating the activity of SirT1, which in turn affects gene expression and cellular metabolism . These effects underscore the compound’s potential in modulating cellular functions and treating neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of SirT1, inhibiting its enzymatic activity . This inhibition leads to the accumulation of acetylated proteins, which are then targeted for degradation. The molecular mechanism of this compound also involves changes in gene expression, as the inhibition of SirT1 affects the transcriptional regulation of various genes involved in cellular metabolism and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on SirT1, leading to sustained reductions in abnormal protein levels in neuronal cells . These findings suggest that this compound has potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SirT1 activity without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with SirT1 . The inhibition of SirT1 by the compound affects the acetylation status of proteins, leading to changes in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in neuronal tissues, where it exerts its therapeutic effects . The distribution of this compound is influenced by its chemical properties, such as solubility and molecular weight .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with SirT1 . The compound’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to the nuclear compartment . This subcellular localization is crucial for its inhibitory effects on SirT1 and subsequent modulation of gene expression and cellular metabolism .

Eigenschaften

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLLTVHXDXVUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589925 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352553-60-7 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, and how does it relate to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine?

A1: The research paper focuses on developing an efficient method to synthesize N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, which is being investigated as a potential treatment for HPV infections []. Crucially, this compound serves as a key building block in this synthesis. The researchers highlight the importance of asymmetric synthesis in producing the specific (1R)-enantiomer of the target compound, which is often crucial for achieving desired biological activity and minimizing potential side effects. []

Q2: What key step in the synthesis is highlighted in the research, and why is it significant?

A2: The research emphasizes the asymmetric reductive amination of a precursor molecule using chiral (phenyl)ethylamines as a pivotal step in the synthesis []. This step is crucial because it establishes the desired stereochemistry at the chiral center, leading to a high diastereomeric excess (up to 96%) of the (1R)-enantiomer of this compound []. This high selectivity simplifies purification and contributes to the overall efficiency of the synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)